molecular formula C24H20N2O6 B557876 Fmoc-4-nitro-L-phenylalanine CAS No. 95753-55-2

Fmoc-4-nitro-L-phenylalanine

Cat. No. B557876
CAS RN: 95753-55-2
M. Wt: 432.4 g/mol
InChI Key: RZRRJPNDKJOLHI-QFIPXVFZSA-N
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Description

Fmoc-4-Nitro-L-phenylalanine is an F-moc protected molecule with potential for biochemical research . It is also known as Fmoc-Phe (4-NO2)-OH . The CAS Number is 95753-55-2 and its Molecular Weight is 432.43 . It has the Molecular Formula C24H20N2O6 .


Synthesis Analysis

Fmoc-4-Nitro-L-phenylalanine is used to prepare squaric acid derivatives as VLA-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F . It is used as a building block in the synthesis of peptides, which are essential for drug development .


Molecular Structure Analysis

The IUPAC Name of Fmoc-4-Nitro-L-phenylalanine is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid . The InChI Key is RZRRJPNDKJOLHI-QFIPXVFZSA-N .


Chemical Reactions Analysis

Fmoc-4-Nitro-L-phenylalanine is used in the synthesis of peptides and proteins, which are essential components of many drugs . This product can be used to modify the properties of drugs, such as improving their solubility, stability, and bioavailability .


Physical And Chemical Properties Analysis

Fmoc-4-Nitro-L-phenylalanine is a white to pale cream powder . It has a melting point of 213-223 °C . The Assay (HPLC) is ≥97.5% .

Scientific Research Applications

VLA-4 Integrin Antagonists Synthesis

Fmoc-Phe(4-NO2)-OH: is utilized in the preparation of squaric acid derivatives, which act as VLA-4 integrin antagonists . These antagonists are significant in the treatment of inflammatory diseases and cancer because VLA-4 (very late antigen-4) plays a crucial role in the adhesion and migration of leukocytes.

Pharmaceutical Intermediates

This compound serves as an intermediate in pharmaceutical manufacturing. It’s involved in the synthesis of analogs of kahalalide F , a compound with potential anticancer properties .

Bioprocessing and Cell Culture

In bioprocessing, Fmoc-Phe(4-NO2)-OH contributes to the development of peptide-based hydrogels (PHGs). These hydrogels are essential for creating a physiologically relevant environment for cell culture and transfection applications, providing a scaffold that supports cell adhesion, survival, and proliferation .

Gene Therapy

The compound’s ability to form supramolecular structures through self-assembly is harnessed in gene therapy. It can create nanostructures that potentially encapsulate and deliver genetic material to target cells .

Antibacterial Treatments

Fmoc-Phe(4-NO2)-OH: derivatives have shown antimicrobial properties , particularly against Gram-positive bacteria, including MRSA. This is due to their ability to form hydrogels that can be loaded with antibacterial agents .

Hydrogel Formation for Drug Delivery

The self-assembly properties of Fmoc-Phe(4-NO2)-OH make it ideal for forming hydrogels that can be used in drug delivery systems . These hydrogels can encapsulate drugs and allow for controlled release, which is crucial for targeted therapy .

Tissue Engineering

Hydrogels formed from Fmoc-Phe(4-NO2)-OH can also serve as materials for tissue engineering . They provide a matrix that supports the growth and differentiation of cells, which is essential for the development of artificial tissues and organs .

Nanomedicine

Finally, the Fmoc-Phe(4-NO2)-OH compound is instrumental in the field of nanomedicine . Its self-assembling properties enable the creation of nanostructures that can be used for targeted drug delivery , imaging , and the development of new therapeutic paradigms .

Mechanism of Action

Target of Action

Fmoc-4-nitro-L-phenylalanine, also known as Fmoc-Phe(4-NO2)-OH, is primarily used in the field of peptide synthesis . The compound’s primary targets are the amino acid sequences in peptides where it acts as a building block during the synthesis process .

Mode of Action

Fmoc-Phe(4-NO2)-OH interacts with its targets by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis. Once the peptide synthesis is complete, the Fmoc group is removed, leaving the 4-nitro-L-phenylalanine incorporated into the peptide .

Biochemical Pathways

The exact biochemical pathways affected by Fmoc-Phe(4-NO2)-OH depend on the specific peptide being synthesized. It is known that this compound is used to prepare squaric acid derivatives as vla-4 integrin antagonists . It is also an intermediate used in the synthesis of analogs of kahalalide F .

Pharmacokinetics

Like other fmoc-protected amino acids, it is expected to have good stability and solubility in common organic solvents used in peptide synthesis .

Result of Action

The molecular and cellular effects of Fmoc-Phe(4-NO2)-OH’s action are largely dependent on the specific peptide that it is incorporated into. As a building block in peptide synthesis, its primary role is to contribute to the overall structure and function of the final peptide product .

Action Environment

The action, efficacy, and stability of Fmoc-Phe(4-NO2)-OH are influenced by various environmental factors. These include the conditions of the peptide synthesis process, such as the choice of solvent, temperature, and pH . Proper storage conditions, typically at 2-30°C, are also important for maintaining the stability of Fmoc-Phe(4-NO2)-OH .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRRJPNDKJOLHI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426792
Record name Fmoc-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-nitro-L-phenylalanine

CAS RN

95753-55-2
Record name Fmoc-4-nitro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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